1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)-

CAS No.: 151169-51-6

Cat. No.: VC16839819

Molecular Formula: C6H10O3S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 151169-51-6 |

|---|---|

| Molecular Formula | C6H10O3S |

| Molecular Weight | 162.21 g/mol |

| IUPAC Name | 1,2-dihydroxy-5-methylsulfanylpent-1-en-3-one |

| Standard InChI | InChI=1S/C6H10O3S/c1-10-3-2-5(8)6(9)4-7/h4,7,9H,2-3H2,1H3 |

| Standard InChI Key | CILXJJLQPTUUSS-UHFFFAOYSA-N |

| Canonical SMILES | CSCCC(=O)C(=CO)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Properties

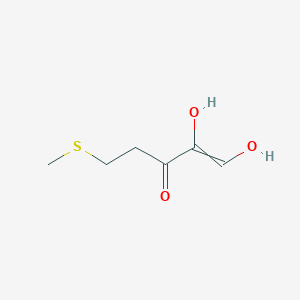

The compound’s molecular formula is C₆H₁₀O₃S, with a molecular weight of 162.21 g/mol . Its IUPAC name, 1,2-dihydroxy-5-methylsulfanylpent-1-en-3-one, reflects the presence of hydroxyl groups at positions 1 and 2, a methylthio (-SCH₃) group at position 5, and a ketone at position 3. The conjugated enol-ketone system creates a planar geometry that facilitates interactions with metal ions and enzymes .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 151169-51-6 |

| Molecular Formula | C₆H₁₀O₃S |

| Molecular Weight | 162.21 g/mol |

| IUPAC Name | 1,2-dihydroxy-5-methylsulfanylpent-1-en-3-one |

| SMILES | CSCCC(=O)C(=CO)O |

| InChIKey | CILXJJLQPTUUSS-UHFFFAOYSA-N |

Structural Features

The compound’s structure is characterized by a pentenone backbone with hydroxyl groups at C1 and C2, a ketone at C3, and a methylthio group at C5. The Z-configuration of the enol-ketone moiety is stabilized by intramolecular hydrogen bonding between the C1 hydroxyl and C3 ketone groups . Quantum mechanical calculations suggest that this configuration enhances its reactivity toward dioxygen in enzymatic systems .

Synthesis and Stability

Stability Considerations

The compound is sensitive to oxidative degradation due to its enol-ketone structure. Stability studies indicate that it decomposes rapidly in aqueous solutions at neutral pH, with a half-life of <1 hour at 25°C . Storage under inert atmospheres at -20°C is recommended for research use.

Biochemical Role in the Methionine Salvage Pathway

Substrate for Acireductone Dioxygenase (ARD)

1,2-Dihydroxy-5-(methylthio)pent-1-en-3-one, also known as acireductone, serves as the substrate for acireductone dioxygenase (ARD), a metalloenzyme with dual reactivity dependent on its metal cofactor .

Table 2: Metal-Dependent ARD Reactivity

| Metal Ion | Reaction Pathway | Products |

|---|---|---|

| Fe²⁺ | On-pathway (MSP) | 2-Keto-4-methylthiobutyrate + Formate |

| Ni²⁺ | Off-pathway | Methylthiopropionate + CO + Formate |

Mechanistic Insights

In Fe²⁺-ARD, the substrate binds via its O1 and O3 atoms, displacing a histidine residue (His88) from the metal center. Oxygen activation proceeds through O–O bond homolysis, leading to cleavage of the C1–C2 bond and formation of methionine precursors . In contrast, Ni²⁺-ARD promotes C2–C3 bond cleavage, yielding carbon monoxide—a molecule with anti-apoptotic properties in mammals .

Analytical Characterization

Spectroscopic Data

-

Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts include 135.3 Ų ([M+H]⁺) and 132.5 Ų ([M-H]⁻) .

-

EPR Spectroscopy: Fe²⁺-substrate complexes exhibit axial signals (g = 4.16, 3.83) indicative of rhombic distortion upon NO binding .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly employed for quantification, though the compound’s instability necessitates rapid analysis.

Applications and Future Directions

Biomedical Relevance

The Ni²⁺-ARD pathway’s production of carbon monoxide has implications for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume